Cas no 1021210-22-9 (N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide)

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a cyclopentanecarbonyl-substituted dihydroindole core and a 4-fluorophenylsulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential as a selective modulator of biological targets, particularly in enzyme inhibition or receptor interaction studies. The incorporation of the fluorobenzene sulfonamide group enhances binding affinity and metabolic stability, while the cyclopentanecarbonyl-dihydroindole scaffold contributes to structural rigidity and improved pharmacokinetic properties. Its well-defined molecular architecture makes it a valuable intermediate for further pharmacological exploration, particularly in the development of therapeutics targeting inflammatory or proliferative pathways.
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide structure
1021210-22-9 structure
商品名:N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
CAS番号:1021210-22-9
MF:C20H21FN2O3S
メガワット:388.455747365952
CID:6382501
PubChem ID:25852193

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
    • N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzenesulfonamide
    • Benzenesulfonamide, N-[1-(cyclopentylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-
    • AKOS024498256
    • 1021210-22-9
    • N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-fluorobenzenesulfonamide
    • F5099-0108
    • インチ: 1S/C20H21FN2O3S/c21-16-6-9-18(10-7-16)27(25,26)22-17-8-5-14-11-12-23(19(14)13-17)20(24)15-3-1-2-4-15/h5-10,13,15,22H,1-4,11-12H2
    • InChIKey: RPCPKTBCEODDMU-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCN3C(C2CCCC2)=O)(=O)=O)=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 388.12569187g/mol
  • どういたいしつりょう: 388.12569187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 636
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5099-0108-75mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
75mg
$208.0 2023-09-10
Life Chemicals
F5099-0108-30mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
30mg
$119.0 2023-09-10
Life Chemicals
F5099-0108-3mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
3mg
$63.0 2023-09-10
Life Chemicals
F5099-0108-1mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
1mg
$54.0 2023-09-10
Life Chemicals
F5099-0108-20mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
20mg
$99.0 2023-09-10
Life Chemicals
F5099-0108-2μmol
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
2μmol
$57.0 2023-09-10
Life Chemicals
F5099-0108-10μmol
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5099-0108-25mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
25mg
$109.0 2023-09-10
Life Chemicals
F5099-0108-10mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
10mg
$79.0 2023-09-10
Life Chemicals
F5099-0108-15mg
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide
1021210-22-9
15mg
$89.0 2023-09-10

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide 関連文献

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamideに関する追加情報

N-(1-Cyclopentanecarbonyl-2,3-Dihydro-1H-Indol-6-Yl)-4-Fluorobenzene-1-Sulfonamide (CAS No. 1021210-22-9)

The compound N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide, with the CAS registry number 1021210-22-9, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which combines elements of indole derivatives, cyclopentane moieties, and sulfonamide groups. Recent advancements in synthetic chemistry have enabled researchers to explore its potential applications in drug development, particularly in the treatment of various diseases such as cancer and inflammatory disorders.

The molecular structure of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzene-1-sulfonamide is characterized by a fused bicyclic system comprising an indole ring and a cyclopentane group. The indole moiety is a well-known structural motif in many bioactive compounds, often contributing to their ability to interact with specific biological targets such as enzymes or receptors. The presence of the cyclopentane ring introduces additional structural rigidity and potentially enhances the compound's pharmacokinetic properties, such as absorption and stability.

Recent studies have focused on the synthesis and optimization of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the efficiency of production but also allowed for greater control over the stereochemistry of the molecule, which is crucial for ensuring its biological activity.

In terms of pharmacological activity, N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-Yl)-4-fluorobenzene-sulfonamide has demonstrated promising results in preclinical models of cancer. Its ability to inhibit key enzymes involved in cell proliferation and survival pathways makes it a potential candidate for anti-cancer therapies. Additionally, the sulfonamide group within its structure has been shown to enhance its solubility and bioavailability, further enhancing its therapeutic potential.

One of the most recent breakthroughs involving this compound involves its application in targeted drug delivery systems. Researchers have explored the use of this molecule as a scaffold for attaching targeting ligands, enabling it to selectively deliver therapeutic agents to specific tissues or cells. This approach has shown particular promise in reducing off-target effects and improving treatment efficacy.

Furthermore, the integration of computational chemistry tools has provided deeper insights into the molecular interactions of N-(cyclopentanecarbonylindolyl)-4-fluorobenzenesulfonamide. Advanced molecular docking studies have revealed that the compound exhibits strong binding affinities to several receptor proteins associated with chronic inflammatory conditions. These findings underscore its potential role in developing novel anti-inflammatory agents.

In conclusion, N-(cyclopentanecarbonylindolyl)-4-fluorobenzenesulfonamide (CAS No. 1021210–22–9) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. As research continues to uncover new applications and optimize its properties, this compound holds great promise for contributing to the development of innovative therapeutic solutions across various disease areas.

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